molecular formula C10H19ClN2O B3060686 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 64097-86-5

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No. B3060686
CAS RN: 64097-86-5
M. Wt: 218.72 g/mol
InChI Key: LYUDLYURRUAHLH-UHFFFAOYSA-N
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Description

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a solid substance . This compound has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could potentially be used for the treatment of inflammatory bowel disease .


Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux . The reaction mixture is then isolated by column chromatography .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can be represented by the SMILES string Cl.O=C1NCCC12CCCNC2 . The InChI code for this compound is 1S/C8H14N2O.ClH/c11-7-8(3-5-10-7)2-1-4-9-6-8;/h9H,1-6H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride include its empirical formula (C8H15ClN2O), molecular weight (190.67), and its solid form . Its InChI key is YZBYELXEGPPFJI-UHFFFAOYSA-N .

Scientific Research Applications

Antihypertensive Activity

  • Synthesis of derivatives of this compound has been explored for their potential as antihypertensive agents. Certain derivatives showed promising activity as alpha-adrenergic blockers, with potential for treating hypertension (Caroon et al., 1981).

T-Type Calcium Channel Antagonists

  • Derivatives of 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride were found to be potent inhibitors of T-type calcium channels, which could have implications in various neurological and cardiovascular disorders (Fritch & Krajewski, 2010).

CCR4 Antagonists and Receptor Endocytosis

  • Certain potent CCR4 antagonists based on this compound have been synthesized. These antagonists demonstrated the ability to induce endocytosis of CCR4, a property significant in immunomodulation (Shukla et al., 2016).

Muscarinic Agonists

  • Investigations into the synthesis and structure-activity relationships of 2,8-diazaspiro[4.5]decan-1-one derivatives as muscarinic agonists have been conducted. These studies aimed to explore their potential in treating cognitive disorders (Cignarella et al., 1993).

Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors

  • Novel complex crystal structures of PHD2 enzyme with inhibitors based on this compound have been discovered, leading to insights into new therapeutic targets (Deng et al., 2013).

Radioprotective Agent

  • A derivative of this compound showed potential as a radioprotective agent against lethal doses of X-radiation in mice, indicating its utility in radioprotection research (Shapiro et al., 1968).

Antibacterial and Antifungal Agents

  • Ethyl 7,9-diaryl-1, 4-diazaspiro[4.5]dec-9-ene-6-carboxylates, a novel series of compounds derived from 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one, showed promising antibacterial and antifungal properties (Thanusu et al., 2011).

Soluble Epoxide Hydrolase Inhibitors

  • 2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives were found to be highly potent soluble epoxide hydrolase inhibitors, with potential applications in treating hypertension and chronic kidney diseases (Kato et al., 2013; Kato et al., 2014).

properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-12-8-5-10(9(12)13)3-6-11-7-4-10;/h11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUDLYURRUAHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(C1=O)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494827
Record name 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

CAS RN

64097-86-5
Record name 2-Ethyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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